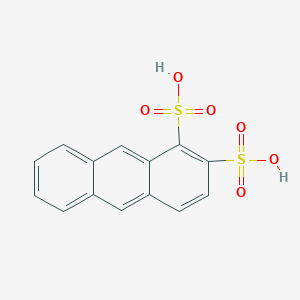

Anthracene-1,2-disulfonic acid

Description

Significance of Sulfonated Anthracene (B1667546) Derivatives in Contemporary Chemical Research

Sulfonated anthracene derivatives are compounds of considerable interest in modern chemical research due to their unique combination of a rigid, fluorescent polycyclic aromatic hydrocarbon (PAH) core and the solubilizing, functional sulfonic acid groups. ontosight.aiontosight.ai This structural duality makes them valuable in a variety of applications.

The anthracene moiety provides inherent fluorescent properties, which are leveraged in the development of biological probes and sensors. ontosight.aiontosight.ai The sulfonate groups enhance aqueous solubility, a crucial factor for applications in biological systems. ontosight.ai For instance, derivatives of anthracenesulfonic acid are investigated for their potential as fluorescent probes for studying cellular processes. ontosight.ai

Furthermore, the anthracene structure is a chromophore, meaning it can absorb light, which makes these derivatives useful as intermediates in the synthesis of dyes and pigments for the textile and printing industries. ontosight.aisolubilityofthings.com The reactivity of the sulfonic acid groups also allows for further chemical modifications, enabling the synthesis of a wide array of functional molecules. ontosight.ai

In the field of materials science, sulfonated anthracene compounds are explored for their potential use in optoelectronic devices. ontosight.ai Their electronic properties, stemming from the conjugated π-system of the anthracene core, are of particular interest. Research has also touched upon their application in the development of new pharmaceutical agents, with studies investigating the biological activities of various sulfonated anthracene derivatives. ontosight.aiontosight.ai Some derivatives have shown potential in areas like anticancer research. ekb.eg

Overview of Isomeric Anthracene Disulfonic Acids and their Comparative Research Landscapes

The sulfonation of anthracene can lead to the formation of various monosulfonic and disulfonic acid isomers. rsc.org The position of the sulfonate groups on the anthracene ring system significantly influences the properties and reactivity of the resulting isomer. Besides Anthracene-1,2-disulfonic acid, other notable isomers include Anthracene-1,5-disulfonic acid, Anthracene-1,8-disulfonic acid, and Anthracene-2,7-disulfonic acid. iptsalipur.orggoogle.com

The distribution of these isomers during synthesis is highly dependent on the reaction conditions, such as temperature and the specific sulfonating agent used. rsc.org For example, sulfonation at lower temperatures tends to favor the formation of the 1-sulfonic acid, while higher temperatures promote the formation of the 2-sulfonic acid and disulfonic acids. rsc.org

The research landscape for these isomers is not uniform. Some isomers, like Anthracene-1,5-disulfonic acid and Anthracene-1,8-disulfonic acid, are more commonly mentioned in the context of dye synthesis. google.com Anthracene-2,7-disulfonic acid has been a subject of interest in the development of redox flow batteries. researchgate.netresearchgate.net In contrast, detailed research findings specifically on this compound are less prevalent in readily available literature, suggesting a more specialized or less explored area of research compared to its other isomers.

The stability of the isomers also varies. For instance, the anthracene-9-sulfonic acid is known to undergo rapid desulfonation, making it less practical for many applications. This difference in stability and reactivity among isomers is a key factor driving the specific applications for which each is investigated.

Comparative Data of Anthracene Disulfonic Acid Isomers

| Isomer | Molecular Formula | Molecular Weight (g/mol) | Key Research Areas/Applications |

|---|---|---|---|

| This compound | C₁₄H₁₀O₆S₂ | 338.36 | Less commonly studied, potential in areas similar to other sulfonated PAHs. |

| Anthracene-1,5-disulfonic acid | C₁₄H₁₀O₆S₂ | 338.36 | Intermediate in dye synthesis. google.com |

| Anthracene-1,8-disulfonic acid | C₁₄H₁₀O₆S₂ | 338.36 | Intermediate in dye synthesis. google.com |

| Anthracene-2,7-disulfonic acid | C₁₄H₁₀O₆S₂ | 338.36 | Redox flow batteries. researchgate.netresearchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

59114-84-0 |

|---|---|

Molecular Formula |

C14H10O6S2 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

anthracene-1,2-disulfonic acid |

InChI |

InChI=1S/C14H10O6S2/c15-21(16,17)13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)22(18,19)20/h1-8H,(H,15,16,17)(H,18,19,20) |

InChI Key |

VNLFDHDLTYHIKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC(=C3S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Anthracene 1,2 Disulfonic Acid

Advanced Sulfonation Protocols for Anthracene (B1667546) and Control of Regioisomer Selectivity

The introduction of sulfonic acid groups onto an aromatic ring is typically achieved through an electrophilic aromatic substitution reaction. wikipedia.org In the case of anthracene, direct sulfonation is complicated by the presence of multiple reactive sites, leading to a mixture of products. The positions 1, 2, and 9 are all susceptible to electrophilic attack. semanticscholar.orgrsc.org

Direct sulfonation of anthracene to selectively yield Anthracene-1,2-disulfonic acid is a significant synthetic challenge. Standard sulfonation conditions, such as heating anthracene with sulfuric acid or oleum (B3057394), typically result in a complex mixture of mono- and disulfonated isomers. semanticscholar.orgrsc.org The reaction of anthracene with chlorosulfuric acid, for instance, produces anthracene-1-sulfonic acid, anthracene-2-sulfonic acid, and anthracene-9-sulfonic acid, along with a mixture of various anthracenedisulfonic acids. semanticscholar.orgrsc.org

Achieving regioselectivity for the 1,2-disubstituted product is not straightforward. The initial sulfonation tends to occur at the 1, 2, and 9 positions. The introduction of a second sulfonic acid group is influenced by the directing effects of the first group and the reaction conditions. Since the sulfonic acid group is deactivating and meta-directing, the formation of adjacent disubstituted products like the 1,2-isomer is electronically disfavored. Consequently, the direct synthesis of pure this compound is not a commonly reported high-yield procedure. Its formation, if any, is usually as a minor component in a mixture of other isomers such as the 1,5-, 1,8-, 2,6-, and 2,7-disulfonic acids, which are often the more thermodynamically stable products.

The distribution of isomers in the sulfonation of polycyclic aromatic hydrocarbons is often governed by a competition between kinetic and thermodynamic control. wikipedia.orglibretexts.org

Kinetic Control: At lower reaction temperatures, the product distribution is determined by the relative rates of formation of the different isomers. libretexts.orgmasterorganicchemistry.com The isomer with the lowest activation energy for its formation will be the major product. wikipedia.org For anthracene, sulfonation at the 1-position is generally considered the kinetically favored pathway for monosulfonation.

Thermodynamic Control: At higher temperatures, the sulfonation reaction can become reversible. wikipedia.orglibretexts.org This allows for an equilibrium to be established, where the most thermodynamically stable isomer becomes the major product. libretexts.orglibretexts.org In the case of anthracene sulfonation, substitution at the 9-position is known to be reversible, while sulfonation at the 1- and 2-positions is essentially irreversible. semanticscholar.orgrsc.org As the temperature increases, the proportion of the 2-sulfonic acid and various disulfonic acids also tends to increase. rsc.org

This interplay between kinetic and thermodynamic factors results in a product mixture that is highly dependent on the specific reaction conditions. The formation of disulfonic acids involves a second electrophilic substitution on a monosulfonated anthracene ring. The deactivating nature of the sulfonic acid group makes this second substitution more difficult and influences the position of the incoming electrophile. The thermodynamically more stable disulfonic acid isomers, such as 2,6- and 2,7-anthracenedisulfonic acid, are often favored under conditions that allow for equilibrium to be reached.

| Condition | Effect on Isomer Distribution | Primary Product Type |

|---|---|---|

| Low Temperature (e.g., < 80°C) | Favors the product that is formed fastest (lowest activation energy). Often leads to a higher proportion of anthracene-1-sulfonic acid in monosulfonation. | Kinetic |

| High Temperature (e.g., > 150°C) | Allows for the reversal of less stable isomers and the formation of the most stable isomers. Tends to increase the yield of 2-series and disulfonic acids. rsc.org | Thermodynamic |

| Reaction Time | Longer reaction times can allow the reaction to reach equilibrium, favoring the thermodynamic products. | Thermodynamic |

| Sulfonating Agent | The reactivity of the sulfonating agent (e.g., H₂SO₄, oleum, chlorosulfuric acid) can influence the initial product distribution. | Kinetic/Thermodynamic |

Given that the direct sulfonation of anthracene yields a mixture of isomers, the isolation of pure this compound requires effective purification techniques.

A common strategy for separating isomeric sulfonic acids involves fractional crystallization. This method exploits the differences in the solubilities of the various salts of the sulfonic acid isomers. google.com The crude mixture of disulfonic acids can be converted into their sodium, potassium, or barium salts. By carefully controlling the concentration and temperature of the solution, the salt of one isomer can be induced to crystallize while the others remain in solution. This process can be repeated to achieve higher purity.

Another potential method for purification is column chromatography. researchgate.net Techniques such as high-performance liquid chromatography (HPLC) on a preparative scale could be employed to separate the different disulfonic acid isomers based on their differential interactions with the stationary phase.

| Technique | Principle | Application Notes |

|---|---|---|

| Fractional Crystallization | Separation is based on the differential solubility of the salts of the sulfonic acid isomers in a particular solvent system. google.com | A classical and often scalable method. The choice of the counter-ion (e.g., Na⁺, K⁺, Ba²⁺) and solvent is critical for effective separation. |

| Column Chromatography | Separation is based on the differential partitioning of the isomers between a stationary phase and a mobile phase. researchgate.net | Can offer high resolution, particularly with HPLC. May be more suitable for smaller scale purifications or for analytical purposes. |

Post-Synthetic Functionalization of the this compound Scaffold

Once isolated, the this compound molecule can serve as a versatile scaffold for further chemical modification. chalmers.seresearchgate.netresearchgate.net Functionalization can occur at the sulfonic acid groups or on the aromatic ring system.

The sulfonic acid groups can be converted into other functional groups, which is a common strategy in the chemistry of aryl sulfonic acids. For instance, treatment with a chlorinating agent like thionyl chloride or phosphorus pentachloride can convert the sulfonic acid groups into more reactive sulfonyl chloride groups. These sulfonyl chlorides can then react with a variety of nucleophiles to form sulfonamides (with amines) or sulfonate esters (with alcohols).

Further electrophilic substitution on the anthracene ring is also possible, though the two existing sulfonic acid groups are strongly deactivating and will direct incoming electrophiles to the meta-positions. Reactions such as nitration or halogenation would require harsh conditions and would likely lead to substitution on the unsubstituted ring of the anthracene core.

Alternatively, the anthracene core can undergo other transformations. For example, oxidation of the central ring could lead to the corresponding anthraquinone-1,2-disulfonic acid. This transformation changes the electronic and photophysical properties of the molecule, opening up different avenues for its application.

Green Chemistry Principles in Sulfonated Anthracene Synthesis

Traditional sulfonation methods often involve the use of large excesses of concentrated sulfuric acid or oleum, which can lead to significant waste generation and hazardous reaction conditions. Applying the principles of green chemistry to the synthesis of sulfonated anthracenes aims to mitigate these environmental concerns.

One approach is the use of alternative sulfonating agents and reaction media. For example, using oleum (fuming sulfuric acid) in an acetic acid and water medium has been presented as a more environmentally friendly alternative to the use of chlorosulfonic acid in chlorinated solvents for the sulfonation of some anthracene-based structures. researchgate.net

Other green chemistry strategies could involve:

Catalytic Sulfonation: The development of solid acid catalysts could reduce the amount of liquid acid waste and allow for easier separation and recycling of the catalyst.

Solvent-Free Reactions: Conducting the sulfonation in the absence of a solvent, where possible, can eliminate the environmental impact associated with solvent use and disposal.

Energy Efficiency: Utilizing microwave irradiation or other energy-efficient heating methods can reduce reaction times and energy consumption compared to conventional heating.

Advanced Photophysical Characterization and Mechanistic Investigations of Anthracene 1,2 Disulfonic Acid Systems

Luminescence and Fluorescence Spectroscopic Analysis of Anthracene-1,2-disulfonic Acid Derivatives

The fluorescence of anthracene (B1667546) and its derivatives originates from the relaxation of excited π-electrons within the aromatic system. The introduction of substituents, such as sulfonic acid groups, can modulate these photophysical properties. For this compound, the presence of two electron-withdrawing sulfonic acid groups on adjacent carbons of one of the terminal aromatic rings is expected to influence the electronic distribution of the anthracene core, thereby affecting its absorption and emission characteristics.

The emission profile of a fluorophore provides critical information about its excited state. For anthracene derivatives, the fluorescence spectrum typically exhibits a characteristic vibronic structure. The positions and relative intensities of these vibrational bands can be influenced by substitution and the surrounding environment.

Emission Profile Analysis: The emission spectrum of this compound is anticipated to show a structured emission band, characteristic of the anthracene moiety. However, the sulfonic acid groups, being electron-withdrawing, may cause a slight shift in the emission maximum compared to unsubstituted anthracene. The exact position of the emission peaks would need to be determined experimentally.

Quantum Yield Determination Methodologies: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield can be determined using either absolute or relative methods.

Absolute Method: This involves the use of an integrating sphere to collect all the emitted light from the sample. This method is highly accurate but requires specialized equipment.

Relative Method: This is a more common approach where the fluorescence intensity of the sample is compared to that of a standard with a known quantum yield. Anthracene itself or quinine (B1679958) sulfate (B86663) are often used as standards. The quantum yield is calculated using the following equation:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)

Where:

Φf is the fluorescence quantum yield

I is the integrated fluorescence intensity

A is the absorbance at the excitation wavelength

n is the refractive index of the solvent

The quantum yield of anthracene is known to vary with the solvent. For instance, the quantum yield of anthracene in ethanol (B145695) is reported to be 0.27. omlc.org The sulfonation of the anthracene core can impact the quantum yield.

| Compound | Solvent | Quantum Yield (Φf) | Reference |

|---|---|---|---|

| Anthracene | Cyclohexane | 0.36 | omlc.org |

| Anthracene | Ethanol | 0.27 | omlc.org |

Solvatochromism refers to the change in the color of a substance (and hence its absorption or emission spectra) with a change in the polarity of the solvent. This phenomenon arises from the differential solvation of the ground and excited states of the fluorophore.

The introduction of sulfonic acid groups, which are highly polar, is expected to make the fluorescence of this compound particularly sensitive to the solvent environment. In polar solvents, the excited state, which is generally more polar than the ground state, will be stabilized to a greater extent, leading to a red-shift (bathochromic shift) in the emission spectrum. The magnitude of this shift can provide insights into the change in dipole moment upon excitation.

The Lippert-Mataga equation is often used to describe the relationship between the Stokes shift and the solvent polarity:

Δν = ν_abs - ν_em = (2/hc) * ((μ_e - μ_g)^2 / a^3) * Δf + constant

Where:

Δν is the Stokes shift

ν_abs and ν_em are the frequencies of absorption and emission maxima

h is Planck's constant, c is the speed of light

μ_e and μ_g are the dipole moments of the excited and ground states

a is the radius of the solvent cavity

Δf is the solvent polarity parameter

By plotting the Stokes shift against the solvent polarity parameter for a range of solvents, the change in dipole moment upon excitation can be estimated. For this compound, a significant solvatochromic effect is anticipated due to the presence of the polar sulfonate groups.

Mechanistic Elucidation of Fluorescence Quenching in Anthracene Disulfonic Acid Derivatives

Fluorescence quenching is the process by which the fluorescence intensity of a substance is decreased by a variety of molecular interactions with another substance, known as a quencher. Understanding the quenching mechanism is crucial for various applications, including the development of fluorescent sensors.

Fluorescence quenching can occur through two primary mechanisms: dynamic (collisional) quenching and static quenching.

Dynamic Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. This process is diffusion-controlled and is described by the Stern-Volmer equation:

F0 / F = 1 + K_sv[Q] = 1 + k_q * τ0[Q]

Where:

F0 and F are the fluorescence intensities in the absence and presence of the quencher

K_sv is the Stern-Volmer quenching constant

[Q] is the quencher concentration

k_q is the bimolecular quenching rate constant

τ0 is the fluorescence lifetime in the absence of the quencher

Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. The Stern-Volmer equation also applies to static quenching, but the quenching constant (K_s) represents the association constant of the complex.

Temperature-dependent fluorescence measurements can be used to distinguish between dynamic and static quenching. In dynamic quenching, the quenching efficiency increases with temperature due to increased diffusion rates. In static quenching, the quenching efficiency typically decreases with temperature as the stability of the ground-state complex is reduced. Studies on anthracene have shown that both dynamic and static quenching can occur depending on the quencher. chalcogen.ro

Photoinduced electron transfer (PET) is a significant quenching mechanism where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. nih.gov In the context of this compound, the anthracene moiety can act as either an electron donor or an acceptor depending on the nature of the interacting species.

The sulfonic acid groups are electron-withdrawing, which can enhance the electron-accepting ability of the anthracene core. If this compound interacts with an electron-donating quencher, PET can occur, leading to the formation of a radical ion pair and quenching of fluorescence. The feasibility of PET is governed by the Gibbs free energy change (ΔG_et), which can be estimated using the Rehm-Weller equation.

Intramolecular quenching can also occur if the molecule possesses both a fluorophore and a quenching moiety. For this compound itself, intramolecular quenching pathways are less likely unless it forms aggregates or dimers where one molecule can quench another.

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between two chromophores, a donor and an acceptor, when they are in close proximity (typically within 1-10 nm). bachem.com The efficiency of FRET is highly dependent on the distance between the donor and acceptor, the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles.

Anthracene and its derivatives are commonly used as donors in FRET pairs due to their favorable spectral properties. nih.gov this compound could potentially act as a FRET donor if paired with a suitable acceptor molecule that has an absorption spectrum overlapping with the emission of the anthracene derivative. The sulfonic acid groups could be used for covalent attachment to other molecules, such as biomolecules, to create FRET-based sensors for studying molecular interactions. The efficiency of energy transfer (E) can be calculated using the formula:

E = R0^6 / (R0^6 + r^6)

Where:

R0 is the Förster distance, at which the transfer efficiency is 50%

r is the distance between the donor and acceptor

| Donor | Acceptor | R0 (Å) |

|---|---|---|

| Anthracene | Perylene | 39 |

| 9,10-Diphenylanthracene | Perylene | 44 |

Excimer Formation and Aggregation-Induced Emission (AIE) Phenomena in this compound

The photophysical behavior of aromatic molecules like anthracene is profoundly influenced by their concentration and local environment. In dilute solutions, individual molecules typically exhibit characteristic monomer fluorescence. However, upon aggregation in the solid state or at high concentrations, intermolecular interactions can lead to distinct photophysical phenomena such as excimer formation and aggregation-induced emission (AIE).

Molecular Aggregation Behavior and Enhanced Solid-State Luminescence

Organic chromophores, including anthracene derivatives, have a natural tendency to aggregate in the solid state due to intermolecular forces such as π-π stacking and hydrogen bonding. mdpi.com This aggregation can significantly alter their photophysical properties. For many planar aromatic molecules, this close packing leads to aggregation-caused quenching (ACQ), where the fluorescence intensity is diminished in the solid state compared to in solution. nih.gov

Conversely, strategic molecular design can lead to aggregation-induced emission (AIE), a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. nih.gov The key to AIE is the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. These motions typically provide non-radiative decay pathways for the excited state in solution. By restricting these pathways in the solid state, the radiative decay (fluorescence) becomes the dominant process, leading to enhanced emission. nih.gov

For this compound, the presence of two bulky and polar sulfonic acid groups at adjacent positions on the anthracene core would be expected to play a critical role in its molecular aggregation behavior. These groups could introduce steric hindrance that prevents the typical co-facial π-π stacking often responsible for ACQ. Furthermore, the potential for strong intermolecular hydrogen bonding via the sulfonic acid moieties could rigidly lock the molecules in a specific orientation, potentially fostering an environment conducive to AIE.

Role of Molecular Arrangement and Intermolecular π-π Interactions in Excimer Formation

An excimer, or "excited dimer," is a short-lived dimeric species formed between an excited-state molecule and a ground-state molecule of the same type. researchgate.net Planar aromatic molecules like anthracene are prone to forming excimers in concentrated solutions or the solid state due to intermolecular π-π interactions. researchgate.net Excimer emission is characterized by a broad, structureless, and red-shifted fluorescence band compared to the structured emission of the monomer. researchgate.net

The specific arrangement of molecules in the crystal lattice is crucial in determining the nature of the solid-state emission. For instance, studies on salts of the isomeric anthracene-2,6-disulfonic acid have demonstrated that the molecular arrangement of the anthracene moieties can be controlled by co-crystallization with different primary amines. rsc.orgresearchgate.net This, in turn, dramatically influences the solid-state fluorescence properties. Arrangements that prevent significant π-π stacking of the anthracene rings can lead to enhanced fluorescence quantum yields, while other arrangements may favor excimer formation or quenching. researchgate.net

In the case of this compound, the proximity of the two sulfonic acid groups could enforce a twisted or slipped-stacking arrangement in the solid state to minimize electrostatic repulsion and accommodate the bulky substituents. Such arrangements could either lead to the formation of specific types of excimers or inhibit the π-π overlap necessary for excimer formation altogether, resulting in monomer-like fluorescence even in the solid state. The balance between electrostatic interactions from the sulfonate groups and the π-π interactions of the aromatic core would be the determining factor.

Modulation of Aggregation-Caused Quenching (ACQ) to AIE Properties via Structural Engineering

The transition from a system exhibiting ACQ to one displaying AIE is a key goal in the design of advanced luminescent materials. This modulation is typically achieved through structural engineering of the fluorophore. For anthracene-based systems, this has been accomplished by introducing bulky substituents that induce a twisted conformation in the molecule. mdpi.com This twisting prevents the detrimental co-facial π-π stacking that leads to ACQ, while the restriction of intramolecular rotations of these substituents in the aggregate state promotes AIE. mdpi.com

For this compound, the sulfonic acid groups themselves act as significant structural modifiers. Their influence on the balance between ACQ and AIE would depend on the specific crystalline polymorphism and the degree of hydration, which would affect the hydrogen-bonding network and molecular packing. It is conceivable that different salts or co-crystals of this compound could be engineered to favor AIE. For example, the selection of appropriate counterions could dictate the crystal packing, either promoting a herringbone arrangement that minimizes π-π interactions and enhances monomer fluorescence, or inducing a specific, rigidified aggregation that leads to AIE.

While direct experimental data for this compound remains elusive, the principles established from the broader family of anthracene derivatives provide a clear roadmap for future investigations into its intriguing photophysical properties.

Electrochemical Properties and Redox Behavior of Anthracene 1,2 Disulfonic Acid

Cyclic Voltammetry and Chronoamperometric Studies of Redox Transformations

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to probe the redox behavior of chemical species. For the parent anthracene (B1667546) molecule, CV studies in non-aqueous media like acetonitrile reveal its reduction and oxidation processes. researchgate.netutexas.edu These studies form a baseline for understanding the redox transformations of its derivatives.

The introduction of two electron-withdrawing sulfonic acid groups onto the anthracene ring to form Anthracene-1,2-disulfonic acid would be anticipated to shift its redox potentials to more positive values compared to unsubstituted anthracene. Furthermore, these functional groups render the molecule soluble in aqueous solutions, allowing its electrochemistry to be studied in water-based electrolytes.

For comparison, the redox behavior of various isomers of 9,10-anthraquinone-2,7-disulfonic acid (AQDS), a related but structurally distinct compound featuring a quinone moiety, is well-documented. In acidic media, the cyclic voltammogram of 2,7-AQDS typically shows a pair of well-defined, reversible redox peaks. nih.gov This response corresponds to a two-electron, two-proton reduction of the quinone to the hydroquinone form. nih.gov The peak-to-peak separation in these voltammograms is often close to 30 mV, which is characteristic of a two-electron transfer process. nih.gov While this compound lacks the quinone group, its electrochemical response in aqueous solution would similarly involve electron transfer to its aromatic system, likely coupled with protonation steps, especially in acidic or neutral media.

Chronoamperometry, which measures current as a function of time at a fixed potential, can be used to study the kinetics of the electrode processes and determine diffusion coefficients of the electroactive species. Such studies on related aromatic hydrocarbons have confirmed that the electrode reactions are often diffusion-limited. utexas.edunih.gov

Proton-Coupled Electron Transfer (PCET) Mechanisms and pKa Dependence

Proton-coupled electron transfer (PCET) is a crucial mechanism in the electrochemistry of many organic molecules in protic solvents, where the transfer of an electron is intimately linked with the transfer of a proton. nih.gov The redox potentials of compounds undergoing PCET are characteristically dependent on the pH of the solution. researchgate.net

Studies on various anthracene derivatives have provided insight into these mechanisms. For instance, research on an anthracene-based azo dye demonstrated that its reduction potential shifts to more positive values upon the addition of organic acids, a clear hallmark of a proton-coupled electron-transfer reaction. nih.govresearchgate.net The magnitude of this shift was found to depend directly on the pKa of the added acid, with stronger acids (lower pKa) causing a larger shift. nih.gov

The electrochemistry of anthraquinone disulfonic acid (AQDS) isomers is also highly pH-dependent. researchgate.net The formal potential (E°') for the reduction of 2,7-AQDS to its hydroquinone form changes with pH, and this relationship can be used to determine the pKa values of the hydroquinone species. For 2,7-AQDS, the pKa values for the fully protonated hydroquinone (H2Q) and its conjugate base (HQ⁻) in solution have been determined. researchgate.net

| Compound | Redox Couple | pKa in Solution |

| 2,7-AQDS | H2Q/HQ⁻ | 7.6 ± 0.2 |

| 2,7-AQDS | HQ⁻/Q²⁻ | 10.6 ± 0.2 |

| Data sourced from studies on 9,10-anthraquinone-2,7-disulphonic acid. researchgate.net |

Thermodynamics and Kinetics of Electron Transfer in Sulfonated Anthracene Systems

The thermodynamics of redox reactions are described by the standard reduction potential, while the kinetics are characterized by the rate of electron transfer. For sulfonated anthracene systems, these parameters are critical for assessing their suitability for applications like redox flow batteries.

| Compound | Electrolyte pH | Heterogeneous Electron Transfer Rate Constant (k°Soln) (cm s⁻¹) |

| 2,7-AQDS | 1.4 | (4.0 ± 0.3) × 10⁻³ |

| 2,7-AQDS | 4.2 | (8.1 ± 0.5) × 10⁻⁴ |

| Data represents the apparent standard heterogeneous electron transfer rate constant for the solution phase reactant 9,10-anthraquinone-2,7-disulphonic acid. researchgate.net |

Thermodynamic information can be derived from potential-pKa diagrams, which map the redox potential as a function of pH. researchgate.net These diagrams provide a complete picture of the electron transfer and proton transfer thermodynamics of a system. researchgate.net Kinetic isotope effect studies, such as those conducted with deuterated acids on an anthracene-based dye, can further elucidate the reaction mechanism, helping to distinguish between concerted and stepwise PCET pathways. nih.gov

Stability and Electrochemical Regeneration in Aqueous Organic Redox Flow Batteries

Aqueous organic redox flow batteries (AORFBs) represent a promising technology for large-scale energy storage, and sulfonated organic molecules are key candidates for electrolytes. nih.gov The stability of these molecules under electrochemical cycling is a major factor determining the lifetime and economic viability of the battery.

While this compound has not been extensively tested, significant research on the stability of anthraquinone disulfonic acid (AQDS) isomers provides crucial insights. nih.govnih.gov One major degradation pathway for reduced anthraquinones is the formation of electrochemically inactive anthrone species. mdpi.com This chemical decomposition leads to a loss of capacity in the battery over time.

Research has shown that the stability of AQDS is highly dependent on the electrolyte's state of charge (SoC) and temperature. For a mixture of AQDS isomers, the capacity decay was significantly enhanced when the electrolyte was fully charged and at elevated temperatures. nih.govnih.gov In contrast, very good stability was observed at 50% SoC or lower, even at 40°C. nih.govnih.gov

| Compound | State of Charge (SoC) | Temperature | Capacity Fade Rate (% per day) |

| AQDS Mixture | Fully Charged | 20 °C | 0.9 |

| AQDS Mixture | Fully Charged | 40 °C | 2.45 |

| AQDS Mixture | ≤ 50% | 40 °C | 0.02 |

| Data from stability tests of an acidic negolyte based on an anthraquinone sulfonation mixture. nih.govnih.gov |

A critical advancement in this field is the development of methods for in-situ electrochemical regeneration. researchgate.netchemrxiv.orgchemrxiv.org Studies have demonstrated that decomposed anthrone products can be electrochemically oxidized back to the active anthraquinone molecule. researchgate.netchemrxiv.org This process can be performed in multiple steps at specific potentials, effectively reversing the capacity fade and rejuvenating the electrolyte. researchgate.netchemrxiv.org Such electrochemical regeneration strategies are vital for extending the useful lifetime of AORFBs and could be applicable to a wide range of organic molecules with similar core structures. researchgate.netchemrxiv.org

Computational Chemistry and Theoretical Modeling of Anthracene 1,2 Disulfonic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a cornerstone of computational chemistry for investigating the electronic properties of molecules. mdpi.com Such calculations for Anthracene-1,2-disulfonic acid would provide fundamental insights into its stability and reactivity.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior, including its ability to donate or accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and kinetic stability. researchgate.net For other anthracene (B1667546) derivatives, DFT calculations have been instrumental in determining these values. mdpi.com However, specific HOMO, LUMO, and energy gap values for this compound have not been reported in the surveyed literature.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Unit |

|---|---|---|

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

Note: This table is for illustrative purposes. No published data is currently available for these properties.

Charge Density Distributions and Molecular Electrostatic Potentials

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. researchgate.net It helps predict how a molecule will interact with other charged species, identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). For this compound, an MEP map would highlight the electronegative character of the sulfonic acid groups and the electrostatic landscape of the aromatic rings. This information is crucial for understanding its interaction with solvents and other molecules. Despite the utility of this analysis, specific MEP maps for this compound are not available in published research.

Non-Linear Optical Properties Prediction

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.gov Computational methods, particularly DFT, are frequently used to predict the NLO properties of molecules, such as polarizability and hyperpolarizability. analis.com.my Studies on various anthracene derivatives have shown that their extended π-conjugated system can lead to significant NLO responses. researchgate.netnih.gov A computational investigation into this compound would be necessary to determine if the specific arrangement of its sulfonate groups enhances or diminishes these properties, but such a study has not been documented.

Quantum Chemical Calculations of Spectroscopic Properties (e.g., UV-Vis Absorption)

Time-dependent DFT (TD-DFT) is a common method for calculating the excited-state properties of molecules, which allows for the prediction of spectroscopic data like UV-Vis absorption spectra. researchgate.net The absorption maxima (λmax) are related to the electronic transitions between molecular orbitals. For the parent anthracene molecule and its various derivatives, UV-Vis spectra are characterized by distinct absorption bands corresponding to π-π* transitions. libretexts.orgchemrxiv.org The position and intensity of these bands are sensitive to the nature and position of substituents. A theoretical UV-Vis spectrum for this compound would clarify how the two adjacent sulfonic acid groups influence its electronic transitions. To date, no such theoretical spectrum has been published.

Table 2: Hypothetical Calculated Spectroscopic Data for this compound

| Property | Predicted Value | Transition Type |

|---|---|---|

| λmax 1 | Data not available | π-π* |

| λmax 2 | Data not available | π-π* |

| Oscillator Strength | Data not available | N/A |

Note: This table is for illustrative purposes. No published data is currently available for these properties.

Molecular Dynamics Simulations of Intermolecular Interactions and Aggregation

Molecular dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations could offer profound insights into its behavior in solution, particularly its interactions with solvent molecules and its tendency to self-assemble or aggregate. The interplay of hydrophobic interactions from the anthracene core and strong electrostatic and hydrogen-bonding interactions from the sulfonic acid groups would likely lead to complex aggregation behavior in aqueous environments. This type of analysis is essential for understanding its solubility and its potential use in materials science, but specific MD simulation studies on this compound are absent from the literature.

Supramolecular Chemistry and Crystal Engineering with Anthracene 1,2 Disulfonic Acid

Self-Assembly Principles and Controlled Nanostructure Formation

The self-assembly of anthracene (B1667546) derivatives is primarily governed by a delicate balance of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. For anthracenesulfonic acids, the sulfonic acid groups are potent hydrogen bond donors and acceptors, driving the formation of ordered assemblies.

Formation of Hydrogen-Bonded Organic Frameworks (HOFs) and Host-Guest Architectures

Hydrogen-bonded organic frameworks (HOFs) are crystalline porous materials constructed through the self-assembly of organic building blocks via hydrogen bonds. The sulfonic acid groups are recognized as effective functional groups for the construction of HOFs. nih.gov These frameworks are of significant interest due to their potential applications in gas storage, separation, and sensing.

While there are no specific reports on HOFs constructed from anthracene-1,2-disulfonic acid, studies on other anthracene derivatives highlight the potential of the anthracene core in forming such structures. For example, flexible HOFs with anthracene cores have been developed that exhibit guest-responsive behavior, such as distinct gate-opening transformations in the presence of specific gases or vapors. rsc.org The formation of host-guest architectures is also a key aspect of the supramolecular chemistry of anthracene derivatives. The cavities within HOFs or other supramolecular assemblies can encapsulate guest molecules, leading to applications in molecular recognition and separation. For instance, an anthracene-based dicarboxylic acid has been shown to form complexes with various pyridine (B92270) derivatives, demonstrating selectivity based on charge-assisted hydrogen bonding. researchgate.net Given the strong hydrogen-bonding capabilities of the sulfonic acid groups, it is highly probable that this compound could form HOFs and engage in host-guest chemistry, potentially with unique selectivity due to the specific arrangement of its functional groups.

Analysis of Crystal Packing and Polymorphism in Anthracene Disulfonic Acid Salts

The crystal packing of anthracene derivatives is a critical factor that influences their solid-state properties. The arrangement of molecules in the crystal lattice can affect properties such as solubility, stability, and solid-state fluorescence. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic solids and is of great importance in materials science.

Detailed studies on the salts of a closely related isomer, anthracene-2,6-disulfonic acid (ADS), with various aliphatic primary amines provide significant insight into the potential crystal packing and polymorphism of anthracene-1,2-disulfonate salts. These studies reveal that the organic salts of ADS can exhibit multiple crystal forms with different molecular arrangements of the anthracene moieties, depending on the nature of the amine used for salt formation. Single-crystal X-ray diffraction studies have identified at least seven distinct types of crystal structures for these salts. This diversity in crystal packing arises from the interplay between the hydrogen bonding of the sulfonate groups with the amine cations and the π-π stacking of the anthracene rings.

The different crystal packing arrangements directly impact the solid-state fluorescence properties of these salts. For example, the fluorescence quantum yield can be significantly enhanced by preventing direct contact between the π-planes of the anthracene moieties and by immobilizing the anthracene rings within the crystal lattice. The salt of ADS with n-heptylamine, for instance, exhibits a high fluorescence quantum yield due to a crystal structure that isolates the anthracene units. It is reasonable to expect that salts of this compound would also exhibit rich polymorphic behavior and a strong correlation between crystal packing and solid-state properties.

| Amine Counterion | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| n-Propylamine | Monoclinic | P2₁/c | π-stacking of anthracene moieties | |

| n-Butylamine | Monoclinic | P2₁/n | Herringbone arrangement | |

| n-Pentylamine | Triclinic | P-1 | Shifted π-stacking | |

| n-Hexylamine | Monoclinic | C2/c | Dimer formation | |

| n-Heptylamine | Monoclinic | P2₁/c | Isolated anthracene moieties |

Engineering Solid-State Optical Properties through Supramolecular Interactions and Molecular Arrangements

The engineering of solid-state optical properties, particularly fluorescence, is a key goal of crystal engineering. Supramolecular interactions and the resulting molecular arrangements in the solid state play a crucial role in determining these properties. For anthracene derivatives, the close packing in the solid state can lead to quenching of fluorescence due to π-π stacking. However, by controlling the crystal packing, it is possible to enhance solid-state emission.

The extensive research on the salts of anthracene-2,6-disulfonic acid (ADS) with primary amines serves as an excellent model for how the solid-state optical properties of anthracenesulfonates can be engineered. By systematically varying the amine counterion, it is possible to modulate the arrangement of the anthracene moieties in the crystal lattice, which in turn tunes the solid-state fluorescence. rsc.org For example, arrangements that minimize π-π stacking and restrict molecular motion can lead to high fluorescence quantum yields.

A dramatic change in solid-state fluorescence can be triggered by these different molecular arrangements. This includes spectral shifts and significant enhancement or suppression of fluorescence intensity. The use of a ternary system, consisting of an ammonium (B1175870) anthracene disulfonate and an adduct, can lead to novel molecular arrangements and rare solid-state excimer emission, demonstrating that the emission mode can be modulated by the included adducts. This approach highlights a powerful strategy for developing tunable organic solid-state fluorescent materials. The principles demonstrated with the 2,6-isomer strongly suggest that similar strategies could be applied to this compound to engineer its solid-state optical properties for applications in sensors, light-emitting diodes, and other optoelectronic devices.

| ADS Salt with | Emission Max (nm) | Fluorescence Quantum Yield (%) | Key Molecular Arrangement | Reference |

|---|---|---|---|---|

| n-Propylamine | 445 | 10.2 | π-stacked columns | |

| n-Butylamine | 450 | 25.6 | Herringbone | |

| n-Pentylamine | 455 | 35.1 | Shifted π-stacking | |

| n-Hexylamine | 460 | 5.8 | Dimeric stacks | |

| n-Heptylamine | 435 | 46.1 | Isolated molecules |

Advanced Sensing and Molecular Logic Applications of Anthracene 1,2 Disulfonic Acid Derivatives

Chemosensor Design Principles for Ion and Neutral Analyte Recognition

The rational design of chemosensors based on anthracene (B1667546) derivatives involves the integration of three key components: a signaling unit (the anthracene fluorophore), a recognition unit (the receptor), and a communication pathway linking them.

The fundamental principle of an anthracene-based chemosensor is to couple a binding event at a receptor site to a change in the fluorescence output of the anthracene signaling unit. The receptor is a molecular structure designed to selectively bind a target analyte (ion or neutral molecule). This receptor is covalently linked to the anthracene core.

The communication between the receptor and the fluorophore can occur through several mechanisms:

Photoinduced Electron Transfer (PET): In a typical PET sensor, the receptor has a lone pair of electrons (e.g., on a nitrogen or oxygen atom) that can quench the fluorescence of the anthracene by transferring an electron to its excited state. Upon binding of an analyte (like a proton or a metal cation) to the receptor, the energy of this lone pair is lowered, inhibiting the PET process and "turning on" the fluorescence.

Intramolecular Charge Transfer (ICT): This mechanism involves a change in the electronic distribution of the molecule upon excitation. Analyte binding can alter the ICT character, leading to a shift in the emission wavelength and a change in fluorescence color.

Aggregation-Induced Emission (AIE): Some anthracene derivatives are weakly fluorescent in solution but become highly emissive upon aggregation. semanticscholar.org The presence of an analyte can induce or disrupt this aggregation, leading to a significant change in fluorescence intensity. nih.gov

Selectivity is achieved by tailoring the receptor's size, shape, and electronic properties to match the target analyte. For instance, crown ethers can be integrated for selective binding of alkali metal ions, while Schiff bases or moieties with specific heteroatoms (N, S, O) can be used to coordinate with transition metal ions like Zn²⁺ or Cr³⁺. nih.govmdpi.com

Reversibility is a key feature for practical sensors. The binding between the receptor and the analyte is typically non-covalent (e.g., coordination bonds, hydrogen bonds), allowing the sensor to be regenerated. For example, the addition of a strong chelating agent like EDTA can often sequester a bound metal ion, restoring the sensor to its original state. However, some systems, known as chemodosimeters, operate via irreversible chemical reactions triggered by the analyte. nih.gov

Development of Fluorescent and Colorimetric Chemosensors for Specific Biologically and Environmentally Relevant Species

Anthracene derivatives have been successfully employed to create a variety of sensors for analytes of significant interest. These sensors can be broadly categorized as fluorescent (detecting changes in light emission) or colorimetric (detecting changes in color visible to the naked eye). semanticscholar.org

Table 1: Examples of Anthracene-Based Chemosensors for Various Analytes

| Sensor Type | Anthracene Derivative Class | Target Analyte | Sensing Mechanism | Typical Observation |

|---|---|---|---|---|

| Fluorescent | Schiff Base | Zn²⁺ | PET Inhibition | Fluorescence "turn-on" |

| Fluorescent | Schiff Base | Cr³⁺ | Hydrolysis of C=N bond | Fluorescence "turn-on" nih.gov |

| Fluorescent | Chalcone | Picric Acid (PA) | Electron Transfer | Fluorescence quenching nih.gov |

| Colorimetric | Dihydroquinazolinone | Cu²⁺ | Ligand to Metal Charge Transfer (LMCT) | Color change and fluorescence "turn-off" semanticscholar.org |

These sensors have practical applications in monitoring toxic heavy metals in water, detecting explosive compounds for security purposes, and imaging biologically important ions within living cells. nih.govnih.gov

Implementation of Molecular Logic Gates Utilizing Anthracene Conjugates

The responsive nature of anthracene-based chemosensors to multiple chemical inputs allows for their use as molecular-level logic gates, mimicking the operations of electronic circuits. nih.govmdpi.com By defining the presence or absence of chemical inputs as "1" or "0" and a high or low fluorescence output as "1" or "0", complex logical operations can be performed.

Different logic gates can be constructed by carefully selecting the inputs and the sensor's response mechanism:

AND Gate: An AND gate produces a "1" output only when two inputs are simultaneously present. For example, a sensor might require the binding of both Na⁺ and H⁺ to turn on its fluorescence. mdpi.com

OR Gate: An OR gate gives a "1" output if at least one of two inputs is present.

XNOR Gate: This gate gives a "1" output when both inputs are the same (either both present or both absent).

INHIBIT Gate: In this configuration, one input acts as an enabler while the other acts as an inhibitor. The output is "1" only when the enabling input is present and the inhibiting input is absent.

Table 2: Truth Table for a Hypothetical Anthracene-Based AND Logic Gate

| Input 1 (e.g., Na⁺) | Input 2 (e.g., H⁺) | Output (Fluorescence) |

|---|---|---|

| 0 | 0 | 0 |

| 0 | 1 | 0 |

| 1 | 0 | 0 |

By combining multiple logic gates, more complex computational tasks can be achieved at the molecular level. Researchers have successfully demonstrated the construction of half-adders and half-subtractors, which are fundamental components of digital arithmetic. These molecular systems can perform simple calculations based on chemical inputs. While still in the early stages of development, these anthracene-based molecular logic systems represent a foundational step toward the ambitious goal of creating "molecular computers" capable of processing chemical information in biological or environmental systems.

Emerging Research Frontiers and Potential Applications of Anthracene 1,2 Disulfonic Acid

The unique molecular architecture of Anthracene-1,2-disulfonic acid, combining the rigid, fluorescent anthracene (B1667546) core with polar, water-solubilizing disulfonic acid groups, positions it as a compound of significant interest in several advanced scientific fields. Current research frontiers are exploring its potential in optoelectronics, biological imaging, smart materials, and environmental science.

Q & A

Q. What are the established synthesis routes for anthracene-1,2-disulfonic acid, and how can purity be optimized?

Methodological Answer : this compound is typically synthesized via sulfonation of anthracene using concentrated sulfuric acid or oleum under controlled temperature (e.g., 150–200°C). Purity optimization involves:

- Recrystallization : Solvent selection (e.g., ethanol/water mixtures) to remove unreacted anthracene or byproducts.

- Ion Exchange : Conversion to sodium or ammonium salts for improved solubility and crystallization .

- Analytical Validation : Confirm purity via elemental analysis (C, H, S), NMR (e.g., distinct aromatic proton shifts at δ 8.2–8.8 ppm), and FT-IR (S=O stretching at ~1180 cm⁻¹).

Q. How can researchers distinguish this compound from its structural isomers (e.g., 1,8- or 2,6-disulfonic acid)?

Methodological Answer :

- 2D NMR Spectroscopy : NOESY or COSY can identify spatial proximity of sulfonic acid groups on the anthracene backbone.

- X-ray Crystallography : Resolve substitution patterns in single crystals (e.g., 1,2-disulfonic acid shows a distinct dihedral angle between sulfonate groups) .

- Computational Modeling : Compare experimental UV-Vis spectra with density functional theory (DFT)-predicted electronic transitions for each isomer.

Advanced Research Questions

Q. How do molecular packing arrangements influence the solid-state fluorescence properties of this compound salts?

Methodological Answer : Fluorescence efficiency (ΦF) depends on crystal packing:

- Prevent π-π Stacking : Use bulky counterions (e.g., n-heptylamine) to isolate anthracene moieties, reducing exciton quenching. In anthracene-2,6-disulfonic acid salts, ΦF increased from 42.9% (pure anthracene) to 46.1% with n-heptylamine .

- Immobilize Anthracene Rings : Hydrogen bonding between sulfonate groups and amines stabilizes rigid structures, enhancing fluorescence .

- Experimental Design : Synthesize salts with varied amines, characterize via single-crystal X-ray diffraction, and correlate ΦF (measured via integrating sphere) with packing motifs.

Q. What strategies resolve discrepancies in reported solubility or reactivity data for this compound derivatives?

Methodological Answer :

- Systematic Counterion Variation : Test solubility in polar solvents (water, DMSO) using alkali metal (Na⁺, K⁺) vs. organic (tetrabutylammonium) salts.

- Aggregation Analysis : Dynamic light scattering (DLS) or SEM to detect micelle formation in aqueous solutions.

- Controlled Environment : Conduct reactivity studies under inert atmospheres to exclude oxidation artifacts.

Q. How can researchers design experiments to assess the role of this compound in biological anion transport inhibition?

Methodological Answer :

- Competitive Binding Assays : Compare inhibition efficacy of this compound with known anion transport blockers (e.g., DIDS or SITS) in model systems (e.g., guard cell H⁺-ATPase assays) .

- Fluorescence Quenching : Track anion uptake in cells pre-treated with anthracene derivatives using fluorescent probes (e.g., MQAE for Cl⁻).

- Dose-Response Analysis : Calculate IC50 values under varying pH and ionic strength to isolate sulfonate group contributions.

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing fluorescence quantum yield data in multi-site studies?

Methodological Answer :

- ANOVA with Post-Hoc Testing : Compare ΦF across synthetic batches or counterions. For example, in anthracene-2,6-disulfonic acid salts, ΦF varied by ±0.2% (n=3 replicates) .

- Error Source Identification : Use residual plots to detect outliers from inconsistent crystallization conditions.

- Multi-Site Reprodubility : Standardize protocols for solvent purity, temperature, and humidity (refer to multi-site ethical frameworks in ).

Q. How can computational modeling complement experimental studies of this compound’s electronic properties?

Methodological Answer :

- TD-DFT Calculations : Predict UV-Vis absorption maxima (e.g., anthracene derivatives typically show λmax ~350–400 nm) and compare with experimental spectra.

- Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility trends (e.g., sulfonate group hydration free energy).

- Charge Distribution Mapping : Analyze electrostatic potential surfaces to predict regioselectivity in further functionalization reactions.

Ethical & Reproducibility Considerations

Q. How can multi-site studies ensure consistency in this compound research?

Methodological Answer :

- Centralized Protocol Training : Standardize synthesis, purification, and characterization steps across labs.

- Blinded Data Collection : Assign independent teams to synthesize and analyze samples to reduce bias.

- Ethical Compliance : Obtain approvals from all institutional review boards (IRBs) for biological studies, as outlined in multi-site frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.